Tetrodotoxin

Pain Research Ion Channel Pharmacology Neuroscience

Tetrodotoxin (TTX) is the definitive VGSC blocker for discriminating TTX-sensitive (Nav1.1-1.4,1.6,1.7) from TTX-resistant (Nav1.5,1.8,1.9) isoforms with >5 orders of magnitude selectivity. Unlike generic local anesthetics, TTX provides targeted neuronal silencing without cardiac or sensory off-target effects. Available as a ≥98% purity reference standard, it ensures reproducible results in neurophysiology, pain pathway research, and seafood safety LC-MS/MS validation. Select TTX when isoform-specific precision is non-negotiable.

Molecular Formula C11H17N3O8
Molecular Weight 319.27 g/mol
CAS No. 4368-28-9
Cat. No. B1210768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrodotoxin
CAS4368-28-9
SynonymsFugu Toxin
Tarichatoxin
Tetradotoxin
Tetrodotoxin
Toxin, Fugu
Molecular FormulaC11H17N3O8
Molecular Weight319.27 g/mol
Structural Identifiers
SMILESC(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O
InChIInChI=1S/C11H17N3O8/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5/h2-7,15-20H,1H2,(H3,12,13,14)/t2-,3?,4-,5+,6-,7+,9+,10-,11+/m1/s1
InChIKeyCFMYXEVWODSLAX-HUILCFQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in dilute acetic acid;  slightly soluble in dry alcohol, ether;  practically insoluble in other organic solvents

Structure & Identifiers


Interactive Chemical Structure Model





Tetrodotoxin (CAS 4368-28-9): Procurement-Relevant Profile of a Site-1 Sodium Channel Blocker


Tetrodotoxin (TTX) is a naturally occurring, low-molecular-weight guanidinium toxin (MW ~319.27) that functions as a potent and highly selective blocker of voltage-gated sodium channels (VGSCs). It binds with high affinity to the extracellular pore (Site 1) of specific VGSC isoforms, physically occluding sodium ion influx [1]. TTX's selectivity profile is a cornerstone of its utility, sharply distinguishing between TTX-sensitive (Nav1.1, 1.2, 1.3, 1.4, 1.6, 1.7) and TTX-resistant (Nav1.5, 1.8, 1.9) channel subtypes, a feature critical for its application as a molecular tool and as a potential therapeutic agent [2]. The compound's analytical characterization is well-established, with standard reference materials achieving certified purity of 99.45%, ensuring reliable and reproducible experimental outcomes [3].

Why Tetrodotoxin (CAS 4368-28-9) Cannot Be Interchanged with Other Sodium Channel Blockers


Substituting tetrodotoxin with a generic sodium channel blocker—whether another guanidinium toxin, a local anesthetic, or a peptide toxin—introduces critical variability in experimental and therapeutic outcomes. This is due to fundamental differences in isoform selectivity, binding kinetics, and mechanism of action. For example, while both TTX and saxitoxin (STX) are Site-1 pore blockers, they exhibit a marked difference in affinity for the Nav1.7 isoform, undermining the assumption of functional equivalence [1]. Similarly, the broad-spectrum activity of local anesthetics like lidocaine on both TTX-sensitive and TTX-resistant channels, coupled with their use-dependent block and potential for neurotoxicity, renders them unsuitable surrogates for studies requiring precise, reversible inhibition of specific neuronal VGSC subtypes [2]. Even among TTX analogues, subtle structural modifications lead to significant drops in potency, as seen with 4,4a-anhydrotetrodotoxin [3]. These distinctions underscore the necessity for a compound-specific, evidence-based selection process.

Quantitative Differentiation: How Tetrodotoxin Outperforms Comparators in Key Experimental and Therapeutic Parameters


Nav1.7 Isoform Selectivity: Tetrodotoxin vs. Saxitoxin

Tetrodotoxin exhibits a profound selectivity advantage over saxitoxin (STX) for the human Nav1.7 channel, a key target in pain research. In whole-cell electrophysiology recordings, TTX potently blocks Nav1.7 currents at low nanomolar concentrations, whereas STX shows minimal to no block under the same conditions [1]. This contradicts the long-held view that both toxins are functionally equivalent at this isoform.

Pain Research Ion Channel Pharmacology Neuroscience

Intrathecal Neurotoxicity Profile: Tetrodotoxin vs. Local Anesthetics

In a direct in vivo comparison, tetrodotoxin demonstrates a superior neurotoxicity profile compared to local anesthetics when administered intrathecally. Despite all three compounds achieving a complete sensory block at 10x their EC50 concentrations, TTX was the only compound that did not induce persistent sensory impairment or significant nerve root injury [1].

Analgesia Neuropharmacology Safety Pharmacology

Analgesic Efficacy Across Pain Modalities: Tetrodotoxin vs. Morphine

While morphine provides broad-spectrum analgesia, tetrodotoxin's efficacy is highly modality-specific, demonstrating a clear and quantifiable advantage in models of chemical-induced pain but not thermal pain. TTX achieved a maximum pain inhibition rate of >80% in acetic acid writhing and formalin tests, comparable to morphine's effect, but only 25.00% and 19.79% in tail-flick and hot-plate tests, respectively [1]. This contrasts with morphine, which was significantly effective across all four models.

Pain Management In Vivo Pharmacology Drug Discovery

Potency of Tetrodotoxin vs. Its Natural Analogue 4,4a-Anhydrotetrodotoxin

Minor structural modifications can dramatically reduce the potency of tetrodotoxin analogues. In a cell-based assay, the novel analogue 4,4a-anhydrotetrodotoxin was found to be significantly less potent than the parent compound [1]. This underscores the critical importance of the native TTX structure for high-affinity binding.

Structure-Activity Relationship Natural Product Chemistry Toxicology

Certified Purity and Analytical Reliability for Quantitative Studies

The availability of a highly characterized and certified reference material is a key differentiator for tetrodotoxin compared to many other research toxins. A certified reference material for TTX has been developed and validated through a multi-laboratory collaborative study, establishing a certified purity value with a defined uncertainty [1].

Analytical Chemistry Quality Control Method Validation

Isoform Selectivity Profile: Differentiating TTX-Sensitive from TTX-Resistant Channels

Tetrodotoxin's defining characteristic is its clear, binary selectivity for voltage-gated sodium channel isoforms. This property distinguishes it from non-selective blockers like lidocaine, which inhibit both TTX-sensitive and TTX-resistant currents. The potency of TTX varies by orders of magnitude across different channel subtypes [1].

Electrophysiology Ion Channel Subtype Selectivity Pharmacology

High-Value Application Scenarios for Tetrodotoxin Based on Verifiable Evidence


Pharmacological Isolation of Neuronal vs. Cardiac Sodium Currents in Electrophysiology

Tetrodotoxin is the definitive tool for distinguishing between TTX-sensitive (neuronal/skeletal muscle: Nav1.1-1.4, 1.6-1.7) and TTX-resistant (cardiac/sensory: Nav1.5, 1.8, 1.9) sodium channel contributions in complex biological systems. Its sharp selectivity profile, with over five orders of magnitude difference in potency across isoforms [1], allows for the complete blockade of background TTX-sensitive currents to unmask and study TTX-resistant components in isolation. This is a foundational technique in cardiac and neurophysiology research.

Preclinical Modeling of Chemical/Inflammatory Pain

In vivo studies demonstrate that TTX, unlike broad-spectrum analgesics such as morphine, is highly effective in models of chemically-induced pain (acetic acid and formalin) but not thermal pain [2]. Researchers studying the specific role of peripheral sodium channels in inflammatory and visceral pain pathways should prioritize TTX to achieve targeted pathway interrogation without the confounding effects of opioid receptor activation.

Development of Intrathecal Analgesics with an Improved Neurotoxicity Profile

Direct comparative evidence shows that while TTX and local anesthetics both produce sensory block, TTX does not cause the persistent sensory impairment or nerve root injury associated with intrathecal lidocaine or bupivacaine at equivalent analgesic doses [3]. This supports the procurement and use of TTX as a superior reference standard or lead compound in safety pharmacology studies and drug development programs focused on creating safer spinal analgesics.

Validated Quantification and Method Development in Analytical Chemistry

For applications requiring high accuracy and inter-laboratory reproducibility, such as quantifying TTX in seafood safety testing or forensic toxicology, the availability of a certified reference material with a validated purity of 99.45% [4] is paramount. This standard enables the calibration of analytical instruments (e.g., LC-MS/MS) and validation of novel detection methods, ensuring that quantitative results are reliable and traceable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrodotoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.